cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is known for its applications in medicinal chemistry and neuroscience.
Mechanism of Action
Target of Action
It is known to be a building block in the synthesis of various pharmaceutical compounds .
Mode of Action
It is primarily used as a building block in the synthesis of other compounds, and its mode of action would depend on the specific compound it is used to create .
Biochemical Pathways
As a building block in the synthesis of other compounds, it could potentially affect a wide range of biochemical pathways depending on the specific compound it is used to create .
Pharmacokinetics
As a building block in the synthesis of other compounds, its pharmacokinetic properties would depend on the specific compound it is used to create .
Result of Action
As a building block in the synthesis of other compounds, its effects would depend on the specific compound it is used to create .
Action Environment
As a building block in the synthesis of other compounds, these factors would depend on the specific compound it is used to create .
Biochemical Analysis
Biochemical Properties
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological applications . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with different biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular function . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses. These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can inhibit or activate enzymes by binding to their active sites . This binding interaction can lead to changes in gene expression, further affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression underscores its potential in drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These findings are crucial for determining the appropriate dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity. Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution pattern is essential for understanding its effects on cellular function and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of Di-tert-butyl dicarbonate with (2S,6R)-2,6-dimethylpiperidin-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like or .
Reduction: Reduction reactions can be performed using agents like or .
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of various complex molecules .
Biology: In biological research, this compound is utilized to study enzyme interactions and metabolic pathways .
Industry: Industrially, it is used in the production of fine chemicals and as a building block for more complex chemical entities .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxyazepane-1-carboxylate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl 3-oxo-6-chloro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
Uniqueness: cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural configuration and the presence of both dimethyl and tert-butyl ester groups. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl (2R,6S)-2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBYGASBXODWTQ-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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